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molecular formula C15H13FN2O2 B3267483 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone CAS No. 452056-81-4

2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone

Cat. No. B3267483
M. Wt: 272.27 g/mol
InChI Key: IBIRZTPHSLNZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253191B2

Procedure details

12.0 g of the compound (28) are suspended in 100 ml of acetic anhydride, a spatula tip of 4-dimethylaminopyridine is added and the reaction mixture is heated under reflux for 5 h. Most of the excess acetic anhydride is distilled off, the residue is hydrolyzed and the mixture is adjusted to pH 7 using conc. ammonia. The resulting clear precipitate (29) is filtered off and dried under reduced pressure over P2O5.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([C:11]2[CH:16]=[CH:15][N:14]=[C:13]([NH2:17])[CH:12]=2)=[O:10])=[CH:4][CH:3]=1.[C:18](OC(=O)C)(=[O:20])[CH3:19]>CN(C)C1C=CN=CC=1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([C:11]2[CH:16]=[CH:15][N:14]=[C:13]([NH:17][C:18](=[O:20])[CH3:19])[CH:12]=2)=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)C1=CC(=NC=C1)N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
Most of the excess acetic anhydride is distilled off
FILTRATION
Type
FILTRATION
Details
The resulting clear precipitate (29) is filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under reduced pressure over P2O5

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)CC(=O)C1=CC(=NC=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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